4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide
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Overview
Description
4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For 4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide, a plausible synthetic route could involve the condensation of a thiophene derivative with a tetrahydropyran intermediate under controlled conditions.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure purity and yield. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of catalysts like palladium or copper in the presence of appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring system can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a tetrahydropyran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-12-8-14(21-9-12)15(18)17-11-16(3-5-19-6-4-16)13-2-7-20-10-13/h2,7-10H,3-6,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYZUKIXFVZIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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